4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Description
The compound 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide (hereafter referred to as the "target compound") is a piperidine-1-carboxamide derivative featuring a 3-chloropyridin-4-yloxy methyl substituent and a 2-(trifluoromethyl)phenyl group. Key structural elements include:
- Piperidine-1-carboxamide core: Common in bioactive molecules due to its conformational flexibility and hydrogen-bonding capacity.
- 3-Chloropyridin-4-yloxy methyl group: A heterocyclic substituent that may influence solubility and target binding.
- 2-(Trifluoromethyl)phenyl group: The trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
4-[(3-chloropyridin-4-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O2/c20-15-11-24-8-5-17(15)28-12-13-6-9-26(10-7-13)18(27)25-16-4-2-1-3-14(16)19(21,22)23/h1-5,8,11,13H,6-7,9-10,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIZKSALVFSQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withryanodine receptors . These receptors play a crucial role in the regulation of intracellular calcium levels, which is essential for muscle contraction and other cellular processes.
Mode of Action
The compound’s mode of action involves the selective activation of its target receptors. It has been found to effectively and selectively activate ryanodine receptors in certain insects. This interaction leads to changes in intracellular calcium levels, disrupting normal cellular processes.
Biochemical Pathways
Disruption of these pathways can lead to a variety of downstream effects, including altered muscle contraction and cellular dysfunction.
Result of Action
The result of the compound’s action is the disruption of normal cellular processes due to altered intracellular calcium levels. This can lead to a variety of effects at the molecular and cellular level, including impaired muscle contraction and cellular dysfunction.
Biological Activity
The compound 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a synthetic organic molecule with potential biological activity, particularly as an enzyme and receptor inhibitor. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula: C19H19ClF3N3O2
- Molecular Weight: 413.8 g/mol
- Structural Features: The compound contains a piperidine ring, a trifluoromethyl-substituted phenyl group, and a chloropyridine moiety, which contribute to its unique interactions with biological targets.
Research indicates that this compound may interact with ryanodine receptors (RyRs), which are crucial in calcium signaling pathways within cells. The modulation of these receptors can significantly influence intracellular calcium levels, affecting muscle contraction and various cellular processes.
Potential Biological Targets:
- Ryanodine Receptors: Involved in calcium release from the sarcoplasmic reticulum in muscle cells.
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific enzymes, although detailed mechanisms remain to be fully elucidated.
Biological Activity Data
The biological activity of the compound has been assessed through various studies, although specific quantitative data remains limited. The following table summarizes key findings related to its biological activity:
| Biological Activity | Effect | Reference |
|---|---|---|
| RyR Interaction | Modulation of calcium signaling | |
| Enzyme Inhibition | Potential inhibition of unknown targets |
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are sparse, related research provides insights into its potential applications:
-
Calcium Signaling Modulation:
- A study highlighted the role of compounds interacting with RyRs in regulating calcium levels, suggesting that similar compounds may exhibit comparable effects.
-
Synthetic Pathways:
- The synthesis typically involves multi-step organic reactions, which may influence the purity and yield of the final product. Understanding these pathways is crucial for optimizing its production for research applications.
- Comparative Studies:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound shares structural similarities with several analogs, differing primarily in substituent positions and functional groups. A comparative analysis is provided below:
Key Observations :
- Pyridine Substituent Position : The target compound’s 3-chloropyridin-4-yloxy group differs from analogs with 2-yl or 5-yl positions (e.g., ). This positional isomerism may alter electronic properties and binding interactions .
- Aromatic Substituents : The 2-(trifluoromethyl)phenyl group in the target compound contrasts with fluorophenylmethyl () and thiophen-2-ylmethyl (). Trifluoromethyl groups enhance metabolic stability compared to fluorine or sulfur-containing groups .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Formation of the piperidine-carboxamide core via amidation, typically using carbodiimide coupling agents (e.g., EDC·HCl) with HOBt as an activator in anhydrous solvents like dichloromethane or DMF .
- Functionalization : Introduction of the 3-chloropyridinyloxy methyl group through nucleophilic substitution or Mitsunobu reactions, requiring strict control of reaction time (12–24 hours) and temperature (60–80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Optimization strategies :
Q. How can researchers validate the structural integrity of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks. For example, the trifluoromethyl group shows a singlet at ~120 ppm in 13C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ at m/z 470.1) .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (carboxamide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
Q. Table 1: Representative Spectral Data
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Trifluoromethyl (CF₃) | 120 (13C) | 1150–1250 (C-F) |
| Piperidine NH | 6.5–7.0 (1H) | 3300–3400 (N-H) |
| Chloropyridinyl OCH₂ | 4.3–4.7 (2H) | 1250 (C-O-C) |
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cellular viability assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Substitute the piperidine ring with azetidine or morpholine to assess conformational effects on binding .
- Substituent variations : Replace the 3-chloropyridinyl group with 4-fluorophenyl or pyrimidine moieties to evaluate steric/electronic impacts .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the carboxamide group) .
Q. Table 2: SAR Data for Analogous Compounds
| Modification | IC₅₀ (EGFR, nM) | Selectivity (VEGFR/EGFR) |
|---|---|---|
| Parent compound | 45 ± 3 | 1:2.1 |
| Piperidine → Azetidine | 120 ± 10 | 1:1.3 |
| 3-Cl-Pyridinyl → 4-F-Ph | 85 ± 5 | 1:4.7 |
Q. How should researchers resolve contradictory data in biological activity assays?
- Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
- Metabolic stability : Assess liver microsomal stability (e.g., human CYP450 isoforms) to determine if metabolite interference explains discrepancies .
Q. What computational methods are effective for predicting metabolic pathways?
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., oxidation of the piperidine ring) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl and C-O bonds to prioritize metabolic hotspots .
Q. How can researchers address stability challenges in formulation studies?
Q. Table 3: Stability Data Under Stress Conditions
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| pH 2.0, 37°C | Hydrolyzed carboxamide | 3.2 ± 0.5 |
| UV light, 25°C | Photo-oxidized pyridinyl group | 7.1 ± 1.2 |
| 60°C, dry state | Piperidine ring decomposition | 14.5 ± 2.0 |
Methodological Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
